molecular formula C10H9FN2S B3174341 1-(4-fluorobenzyl)-1H-imidazole-2-thiol CAS No. 95333-74-7

1-(4-fluorobenzyl)-1H-imidazole-2-thiol

Cat. No.: B3174341
CAS No.: 95333-74-7
M. Wt: 208.26 g/mol
InChI Key: AWRNKBMEDXPMIN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-imidazole-2-thiol is an organic compound that features a fluorobenzyl group attached to an imidazole ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-imidazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The imidazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Major Products Formed:

    Oxidation: Formation of disulfide derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of reduced imidazole compounds.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with similar structural features.

    4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in its amine functionality.

Uniqueness: 1-(4-Fluorobenzyl)-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNKBMEDXPMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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